2,4-Dihydroxybenzaldehyde
Overview
Description
It is an isomer of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) and is characterized by the presence of two hydroxyl groups and an aldehyde group on a benzene ring . This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
2,4-Dihydroxybenzaldehyde, also known as β-resorcylaldehyde, is a phenolic aldehyde It has been used in the synthesis of schiff bases, which have been found to inhibit cholinesterase .
Mode of Action
It has been observed to undergo regioselective mono-benzylation reaction under extremely mild basic conditions . It also undergoes condensation reaction with isonicotinic acid hydrazide in methanol to yield this compound isonicotinoyl hydrazone, a new fluorescent reagent .
Biochemical Pathways
The compound is a potential building block for bioactive compounds, specialty chemicals, and dyes .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body.
Result of Action
Its derivatives have shown potential as antioxidants, antibacterials, antifungals, enzyme inhibitors, and dna interactors .
Action Environment
It is known that the compound is soluble in water , which could influence its distribution and action in aqueous environments within the body.
Biochemical Analysis
Biochemical Properties
2,4-Dihydroxybenzaldehyde is involved in various biochemical reactions. It undergoes regioselective mono-benzylation reaction under extremely mild basic conditions . It also undergoes condensation reaction with isonicotinic acid hydrazide in methanol to yield this compound isonicotinoyl hydrazone, a new fluorescent reagent .
Cellular Effects
The cellular effects of this compound are diverse. It has been found to disrupt cellular antioxidation systems . This disruption can lead to the inhibition of microbial growth through destabilization of cellular redox homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to enzymes and proteins, leading to enzyme inhibition or activation . This can result in changes in gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybenzaldehyde can be synthesized through several methods. One common approach involves the condensation reaction of appropriate hydrazides with this compound in methanol or ethanol . Another method includes the regioselective mono-benzylation reaction under mild basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the substitution reaction of hydroxybenzaldehydes. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: It undergoes regioselective mono-benzylation under mild basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Mild bases such as sodium hydroxide (NaOH) are used for regioselective mono-benzylation.
Major Products Formed:
Oxidation: 2,4-Dihydroxybenzoic acid.
Reduction: 2,4-Dihydroxybenzyl alcohol.
Substitution: Benzylated derivatives of this compound.
Scientific Research Applications
2,4-Dihydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of bioactive compounds, specialty chemicals, and dyes.
Medicine: It is involved in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is used in the production of polymers and as a curing agent for natural rubber.
Comparison with Similar Compounds
3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde): An isomer with similar chemical properties but different hydroxyl group positions.
2,5-Dihydroxybenzaldehyde: Another isomer with hydroxyl groups at different positions on the benzene ring.
2,3-Dihydroxybenzaldehyde: Similar structure with hydroxyl groups at the 2 and 3 positions.
Uniqueness: 2,4-Dihydroxybenzaldehyde is unique due to its specific hydroxyl group positions, which influence its reactivity and applications. Its potent antioxidative and antibacterial activities distinguish it from other isomers, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2,4-dihydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNJCFABHJZSKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021806 | |
Record name | 2,4-Dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95-01-2 | |
Record name | 2,4-Dihydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Resorcylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-DIHYDROXYBENZALDEHYDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8690 | |
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Record name | Benzaldehyde, 2,4-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dihydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-DIHYDROXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/772JOF6LZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | keratan sulfate II (core 2-linked), degradation product 1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4-Dihydroxybenzaldehyde?
A1: this compound possesses the molecular formula C7H6O3 and a molecular weight of 138.12 g/mol.
Q2: How is the structure of this compound confirmed using spectroscopic techniques?
A2: Several spectroscopic techniques are employed to characterize 2,4-DHB. Infrared (IR) spectroscopy reveals characteristic peaks for the hydroxyl (O-H), aldehyde (C=O), and aromatic C=C bonds. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, provides detailed information about the hydrogen and carbon environments within the molecule. []
Q3: How does the structure of 2,4-DHB affect its material compatibility and stability in different applications?
A3: The presence of hydroxyl groups in 2,4-DHB influences its solubility and interaction with various materials. For instance, it can form complexes with metal ions, impacting its stability and behavior in different solvents. []
Q4: Does 2,4-DHB exhibit any catalytic properties?
A4: While 2,4-DHB itself might not be a potent catalyst, derivatives like chitosan-supported tin complexes incorporating 2,4-DHB have demonstrated catalytic activity in Baeyer-Villiger oxidation reactions, converting ketones to lactones or esters. []
Q5: Have computational methods been used to study 2,4-DHB?
A5: Yes, Density Functional Theory (DFT) calculations have been employed to understand the reactivity of 2,4-DHB in the Biginelli reaction, revealing a decreased reactivity compared to 4-hydroxybenzaldehyde due to the presence of the hydroxyl group in the ortho position. []
Q6: How do structural modifications of 2,4-DHB, like alkylation or formation of Schiff bases, impact its activity?
A6: Research on thiosemicarbazone derivatives of 2,4-DHB demonstrated that increasing the hydrophobicity of the N(4) substituent generally enhanced biological properties like DNA binding, nucleolytic activity, and antimicrobial activity. []
Q7: What is the impact of incorporating 2,4-DHB into polymers?
A7: Incorporating 2,4-DHB into polymers like chitosan can impart chelating properties, enabling the removal of heavy metal ions like Cu(II) and Cd(II) from solutions. []
Q8: Are there specific formulation strategies to enhance the stability or bioavailability of 2,4-DHB derivatives?
A8: Research on polydimethylsiloxane/silica composites containing lanthanum complexed with 2,4-DHB-modified silica indicated that varying the molar ratios of reactants significantly affected the fluorescence properties. [] This suggests that formulation optimization can modulate the properties and behavior of 2,4-DHB-containing materials.
Q9: What analytical methods are commonly used to detect and quantify 2,4-DHB and its derivatives?
A9: A range of analytical techniques is employed to characterize and quantify 2,4-DHB, including:
- Spectroscopy: IR, UV-Vis, and NMR provide structural information. [, , , , , ]
- Elemental Analysis: Determines the elemental composition of compounds. [, , , ]
- Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of 2,4-DHB and its derivatives. [, ]
- X-ray Diffraction: Used to determine crystal structures of solid-state compounds containing 2,4-DHB. [, , , , ]
- Electrochemical Techniques: Cyclic voltammetry can be used to study the electrochemical behavior of 2,4-DHB complexes. []
Q10: Has 2,4-DHB shown any promising biological activities?
A10: Research indicates that 2,4-DHB exhibits various biological activities:
- Antioxidant Activity: 2,4-DHB isolated from Rhus verniciflua heartwoods displayed potent antioxidant activity, comparable to or exceeding the synthetic antioxidant BHT in DPPH radical scavenging assays. []
- Anti-Inflammatory and Anti-Nociceptive Effects: Studies demonstrated significant in vivo anti-inflammatory activity in mice models. []
- Anti-Angiogenic Activity: Exhibited significant inhibition of angiogenesis in chick chorioallantoic membrane (CAM) assays. []
- Cytotoxicity: A novel compound derived from 2,4-DHB, (Z)-3-{(3-acetyl-2-hydroxyphenyl)diazenyl}-2,4-dihydroxybenzaldehyde, isolated from the fungus Xylaria psidii, displayed moderate cytotoxicity against a human lung cancer cell line (NCI-H292). []
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